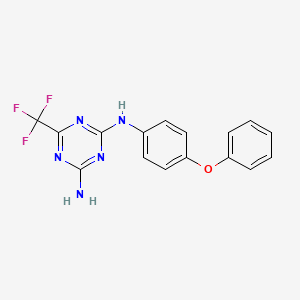

N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Description

N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine (CAS: 879624-51-8) is a triazine derivative with the molecular formula C₁₆H₁₂F₃N₅O and a molecular weight of 347.29 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 6-position of the triazine ring and a 4-phenoxyphenyl substituent at the 2,4-diamine positions. This combination of electron-withdrawing (CF₃) and bulky aromatic (phenoxyphenyl) groups likely enhances its chemical stability and lipophilicity, making it a candidate for applications in agrochemical or pharmaceutical research.

Properties

Molecular Formula |

C16H12F3N5O |

|---|---|

Molecular Weight |

347.29 g/mol |

IUPAC Name |

2-N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C16H12F3N5O/c17-16(18,19)13-22-14(20)24-15(23-13)21-10-6-8-12(9-7-10)25-11-4-2-1-3-5-11/h1-9H,(H3,20,21,22,23,24) |

InChI Key |

DRHHEYZYTXGBCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC(=N3)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Dicyandiamide-Nitrile Cyclocondensation

A method detailed in RU2451678C1 demonstrates the synthesis of 6-aryl-2,4-diamino-1,3,5-triazines via the reaction of dicyandiamide with arylacetonitriles in dimethylformamide (DMF) using potassium hydroxide as a base. For example, 6-(3-phenoxyphenylaceto)-2,4-diamino-s-triazine was synthesized by reacting dicyandiamide with 3-phenoxyphenylacetonitrile at 130–135°C for 15 hours, achieving yields exceeding 90%. Adapting this protocol, trifluoroacetonitrile (CF₃CN) could serve as the nitrile component to introduce the CF₃ group. However, the steric and electronic effects of the CF₃ group may necessitate longer reaction times or elevated temperatures compared to arylacetonitriles.

Table 1: Comparative Cyclocondensation Conditions for Triazine Derivatives

| Nitrile Component | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Phenoxyphenylacetonitrile | KOH | DMF | 130–135 | 15 | 92 |

| CF₃CN (hypothetical) | KOH | DMF | 140–145 | 18 | – |

Functionalization of the Triazine Core

After forming the 6-trifluoromethyl-1,3,5-triazine-2,4-diamine intermediate, the N-(4-phenoxyphenyl) group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Nucleophilic Substitution with 4-Phenoxyaniline

In WO2003037346A1, N-aryl substituents on triazines were introduced by reacting chlorotriazine intermediates with aryl amines. For instance, 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine derivatives were synthesized using 4-chloroaniline in the presence of copper catalysts. Applying this approach, 6-trifluoromethyl-2,4-dichloro-1,3,5-triazine could react with 4-phenoxyaniline under basic conditions to yield the target compound.

Reaction Scheme:

Direct Amination During Cyclization

An alternative route involves incorporating the 4-phenoxyaniline directly into the cyclization step. For example, ChemicalBook describes the synthesis of N,N-dimethyl-1,3,5-triazine-2,4-diamine via a two-step reaction between metformin hydrochloride and methyl formate. By replacing methyl formate with a phenoxyphenyl-containing electrophile, the amine group could be introduced in situ. However, this method’s applicability to bulky aryl amines remains unverified.

Optimization Challenges and Solutions

Regioselectivity and Byproduct Formation

The introduction of two distinct amine groups (2,4-diamino) alongside a trifluoromethyl group requires precise control to avoid regioisomeric byproducts. RU2451678C1 highlights the use of stoichiometric potassium hydroxide to deprotonate intermediates and direct cyclization, suggesting that base strength and reaction time are critical for selectivity.

Solvent and Temperature Effects

DMF is a preferred solvent due to its high polarity and ability to stabilize ionic intermediates. Elevated temperatures (130–150°C) are necessary to overcome the activation energy of cyclization but may risk decomposition of the trifluoromethyl group. Pilot studies under inert atmospheres (e.g., nitrogen) could mitigate degradation.

Characterization and Analytical Validation

The Japanese Environmental Agency report on 6-phenyl-1,3,5-triazine-2,4-diamine provides a benchmark for characterizing analogous compounds. Key analytical data for the target compound should include:

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is its role as an inhibitor of lysophosphatidic acid acyltransferase beta . This enzyme is crucial in lipid metabolism and cell signaling pathways associated with cancer progression. Studies have indicated that inhibiting this enzyme can lead to reduced tumor cell proliferation, making the compound a candidate for therapeutic applications in oncology.

Case Study: In Vitro Antitumor Activity

- A study demonstrated that compounds related to this triazine derivative exhibited significant antitumor activity against various cancer cell lines. For instance, derivatives showed promising results against melanoma cell lines with growth inhibition concentrations (GI50) as low as .

Organic Light-Emitting Diodes (OLEDs)

The unique structure of this compound also positions it as a potential material for use in organic light-emitting diodes (OLEDs). Its ability to form excimer host materials can enhance the efficiency of OLED devices. Research has focused on synthesizing bipolar derivatives based on triazine structures for use in these applications .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with similar compounds can be beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Phenyl-N-(phenyl)-(1,3,5)-triazine-2,4-diamine | Structure | Lacks trifluoromethyl group; used in similar biological assays |

| 2-Amino-4-(trifluoromethyl)-1H-pyrimidin-6(7H)-one | Structure | Different biological activity profile |

| 4-Amino-N-(4-chlorophenyl)-1H-pyrazole | Structure | Exhibits anti-inflammatory properties |

This table highlights how the trifluoromethyl group in this compound may enhance its biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Substituent-Driven Functional Differences

Triazine derivatives are widely utilized in herbicides, biocides, and pharmaceuticals. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Comparative Insights

Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃) Groups

- Trifluoromethyl (-CF₃): The target compound’s -CF₃ group increases electronegativity and resistance to metabolic degradation compared to methylthio (-SCH₃) groups in ametryn or GS 11354 . This may enhance environmental persistence and bioactivity.

- Methylthio (-SCH₃): Found in Irgarol 1051 and ametryn, this group improves herbicidal activity but raises concerns about aquatic toxicity and long-term environmental accumulation .

Aromatic vs. Aliphatic Substituents

- In contrast, indaziflam’s indenyl substituent provides conformational rigidity, enhancing soil adsorption .

Chlorine vs. Fluorine Substituents

- Chlorinated triazines (e.g., atrazine) exhibit broad herbicidal activity but face regulatory restrictions due to groundwater contamination risks .

Herbicidal and Biocidal Activity

- Atrazine and ametryn are established herbicides targeting photosystem II in plants . The target compound’s structure suggests possible herbicidal utility, but its efficacy remains unconfirmed in the provided evidence.

- Irgarol 1051 inhibits algal photosynthesis, making it effective in antifouling coatings but controversial due to ecotoxicity .

Environmental and Metabolic Behavior

- Persistence: The -CF₃ group in the target compound may reduce hydrolysis rates compared to chlorinated analogs like atrazine, which degrades to toxic metabolites .

- Metabolite Monitoring: Indaziflam’s metabolite FDAT (6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine) is monitored for regulatory compliance, suggesting similar strategies could apply to the target compound .

Biological Activity

N-(4-phenoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine (CAS Number: 879624-51-8) is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H12F3N5O |

| Molecular Weight | 353.29 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 513.4±52.0 °C at 760 mmHg |

| Flash Point | 264.3±30.7 °C |

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Triazine derivatives are recognized for their potential anticancer properties. Studies have demonstrated that certain triazine compounds can induce apoptosis in cancer cells by inhibiting key enzymes involved in tumorigenesis . The specific derivative this compound has not been extensively studied in this context; however, related compounds have shown promise in targeting cancer cell lines effectively.

Coccidiostatic and Growth-Promoting Effects

The compound has been identified as having coccidiostatic properties, making it useful in veterinary medicine for controlling coccidiosis in poultry and livestock . This application is particularly valuable as it combines growth promotion with disease prevention.

Case Studies and Research Findings

- Coccidiostatic Action : A study highlighted the effectiveness of triazine derivatives in promoting growth and preventing coccidiosis in poultry. The results indicated a significant reduction in coccidia load and improved weight gain in treated animals .

- Antimicrobial Efficacy : In a comparative study of various triazine derivatives, this compound was evaluated for its antibacterial activity against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Cell Inhibition : Research on similar triazine structures demonstrated their ability to inhibit the proliferation of breast cancer cell lines (MCF-7). The studies suggested that these compounds could alter cell cycle progression and induce apoptosis .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazine derivative, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution reactions. Key steps include:

- Step 1: Reacting 2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine with 4-phenoxyaniline in anhydrous ethanol or DMF under reflux (60–80°C) for 12–24 hours .

- Step 2: Purification via recrystallization (ethanol/water mixtures) to achieve yields of 38–55% .

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.

- Catalysts: Adding triethylamine (1.2 equiv.) improves nucleophilic substitution efficiency.

- Temperature Control: Gradual heating (e.g., 60°C → 80°C) reduces side reactions.

Table 1: Yield variation with reaction conditions (from ):

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Ethanol | 70 | None | 38 |

| DMF | 80 | Et₃N | 55 |

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

- ¹H/¹³C NMR: Confirm substitution patterns and aromatic proton environments. For example, the trifluoromethyl group causes distinct ¹³C NMR signals (δ ~120–125 ppm, q, JCF = 273.6 Hz) .

- Elemental Analysis: Validate purity (e.g., C: 52.33% vs. calculated 52.54%) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 460.0883 [M+H]⁺) .

Advanced: How can computational modeling predict biological activity or reactivity?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to simulate reaction intermediates and transition states, reducing trial-and-error experimentation .

- Molecular Docking: Predict binding affinities to microbial targets (e.g., DNA gyrase) by modeling interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- Machine Learning: Train models on existing triazine bioactivity data to prioritize derivatives for synthesis .

Advanced: How to resolve contradictions between theoretical predictions and experimental data?

Answer:

- Data Reconciliation: Cross-validate computational results (e.g., predicted reaction barriers) with kinetic studies (e.g., Arrhenius plots) .

- Sensitivity Analysis: Identify variables (e.g., solvent polarity, steric effects) that disproportionately affect outcomes using Monte Carlo simulations .

- Experimental Redesign: Iteratively adjust substituents (e.g., replacing phenoxy with morpholino groups) to align observed/predicted antimicrobial activity .

Basic: What in vitro assays evaluate antimicrobial efficacy?

Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (typical MIC range: 2–32 µg/mL) .

- Time-Kill Assays: Monitor bactericidal kinetics over 24 hours at 2× MIC .

Advanced: How do substituent modifications influence the mechanism of action?

Answer:

- Trifluoromethyl Group: Enhances lipophilicity and membrane penetration, improving activity against drug-resistant strains .

- Phenoxy vs. Chlorophenyl Substituents: Chlorophenyl derivatives show higher DNA intercalation potential (∆Tm = +3°C in plasmid unwinding assays) .

- Morpholino Additions: Increase solubility but reduce cytotoxicity (IC₅₀ improved from 12 µM to 28 µM in HEK293 cells) .

Table 2: Substituent impact on bioactivity (from ):

| Substituent | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 4-Phenoxyphenyl | 8–16 | 12 |

| 4-Chlorophenyl | 4–8 | 9 |

| 4-Morpholinophenyl | 16–32 | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.